molecular formula C4H7ClO3 B3319129 (s)-4-Chloro-3-hydroxybutyric acid CAS No. 106941-19-9

(s)-4-Chloro-3-hydroxybutyric acid

Cat. No.: B3319129
CAS No.: 106941-19-9
M. Wt: 138.55 g/mol
InChI Key: AKDAXGMVRMXFOO-VKHMYHEASA-N
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Description

(S)-4-Chloro-3-hydroxybutyric acid and its ester derivative, Ethyl (S)-4-chloro-3-hydroxybutyrate (CHBE), serve as crucial chiral precursors in organic synthesis and pharmaceutical development . Its primary research value lies in its role as a key intermediate in the synthesis of blockbuster statin drugs like atorvastatin (Lipitor), used to treat hypercholesterolemia and coronary heart disease . The compound's utility extends to the production of other pharmacologically important molecules, including Slagenins B and C, 1,4-dihydropyridine type β-blockers, and (R)-4-hydroxy-pyrrolidone . The high enantiomeric purity of the (S)-enantiomer is critical for the biological activity of the final drug products, driving research into efficient asymmetric synthesis methods. Modern biocatalytic approaches are increasingly favored for producing this chiral synthon, leveraging enzymes like Alcohol Dehydrogenases (ADHs) and carbonyl reductases for asymmetric reduction of prochiral ketones such as ethyl 4-chloro-3-oxobutanoate (COBE) . These enzymatic pathways offer significant advantages over traditional metal-catalyzed routes, including superior stereoselectivity (often >99% ee), milder reaction conditions, and more environmentally friendly profiles . Recent advances have demonstrated robust enzymatic systems capable of achieving high substrate concentrations in monophasic aqueous systems or biphasic systems with organic solvents like octanol, pushing the boundaries for gram-scale production relevant to industrial manufacturing . Researchers value this compound for developing efficient and sustainable synthetic routes to high-value chiral molecules. This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(3S)-4-chloro-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDAXGMVRMXFOO-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CCl)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Chloro-3-hydroxybutyric acid typically involves the chlorination of 3-hydroxybutyric acid. One common method is the reaction of 3-hydroxybutyric acid with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 4-position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, the use of chiral catalysts or resolution techniques may be employed to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Chloro-3-hydroxybutyric acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products:

    Oxidation: 4-Chloro-3-oxobutyric acid.

    Reduction: 4-Chloro-3-hydroxybutanol.

    Substitution: 4-Amino-3-hydroxybutyric acid or 4-Thio-3-hydroxybutyric acid.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
(S)-4-Chloro-3-hydroxybutyric acid is crucial in synthesizing several pharmaceuticals, particularly statins like atorvastatin, which are used to lower cholesterol levels. Its chiral nature allows for the production of enantiomerically pure compounds that are essential for therapeutic efficacy .

Case Study: Atorvastatin Synthesis
Research has shown that this compound serves as a key intermediate in the synthesis of atorvastatin. The process involves optimizing reaction conditions to achieve high purity and yield, making it a valuable compound in cardiovascular medicine .

Biochemical Research

Enzyme Activity Studies
This compound is employed in studies investigating enzyme-catalyzed reactions and metabolic pathways. For instance, it acts as a substrate for secondary alcohol dehydrogenase, facilitating the understanding of metabolic processes in organisms such as Candida parapsilosis and Escherichia coli .

Data Table: Enzyme Interactions

EnzymeSubstrateProductReference
Secondary Alcohol DehydrogenaseEthyl 4-chloro-3-oxobutanoate(S)-4-Chloro-3-hydroxybutyrate
CHB Hydrolase(R)-CHB(S)-CHB

Agricultural Applications

Development of Agrochemicals
Research indicates the potential use of this compound in developing new agrochemicals. Its biochemical properties can be harnessed to enhance crop protection against specific pests and diseases, contributing to sustainable agricultural practices .

Analytical Chemistry

Standard in Chemical Analyses
The compound is utilized as a standard in analytical methods to quantify similar compounds within complex mixtures. This application improves the accuracy of chemical analyses and is vital for quality control in pharmaceutical manufacturing .

Cosmetic Formulations

Skin Health Applications
this compound can be incorporated into skincare products due to its potential benefits for skin health. Its properties may offer novel approaches in cosmetic chemistry, enhancing formulations aimed at improving skin conditions .

Summary of Applications

Application AreaKey Uses
Pharmaceutical DevelopmentIntermediate for statins
Biochemical ResearchSubstrate for enzyme studies
Agricultural ApplicationsPotential agrochemical development
Analytical ChemistryStandard for chemical quantification
Cosmetic FormulationsIngredient in skincare products

Mechanism of Action

The mechanism of action of (S)-4-Chloro-3-hydroxybutyric acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Compound Name Molecular Formula CAS Number Key Functional Groups Applications Toxicity/Environmental Impact
(S)-4-Chloro-3-hydroxybutyric acid C₄H₇ClO₃ 106941-19-9 -COOH, -OH, -Cl Atorvastatin intermediate; enzymatic synthesis via ketoreductases Toxic to CNS/liver; environmental pollutant
Ethyl (R)-4-Cyano-3-hydroxybutyrate C₇H₁₁NO₃ N/A -CN, -OH, -COOEt Key chiral intermediate for Atorvastatin; derived from (S)-4-chloro-3-hydroxybutyrate via halohydrin dehalogenase Not explicitly reported; likely low due to pharmaceutical use
4-Amino-3-phenylbutyric acid hydrochloride C₁₀H₁₄ClNO₂ 3060-41-1 -NH₂, -COOH, -Ph Pharmacological research; chiral building block Limited data; typically handled as a fine chemical
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) C₉H₈O₄ 331-39-5 -COOH, -OH (dihydroxybenzene) Food/cosmetics; antioxidant; synthetic precursor Generally recognized as safe (GRAS); used in supplements
Ethyl (S)-4-Chloro-3-hydroxybutyrate C₆H₁₁ClO₃ 86728-85-0 -Cl, -OH, -COOEt Ester derivative of this compound; intermediate in drug synthesis Similar toxicity profile to parent acid

Stereochemical Considerations

  • The (S)-enantiomer of 4-chloro-3-hydroxybutyric acid is critical for Atorvastatin synthesis, while the (R)-enantiomer (e.g., ethyl ester, CAS 86728-85-0) is less studied but may have distinct metabolic pathways .
  • Enantiomeric purity (>99% e.e.) is achievable via recombinant ketoreductases, underscoring the importance of biocatalysis in industrial applications .

Environmental and Toxicological Profiles

  • This compound : Exhibits environmental persistence as a chlorobenzene metabolite. Degrades into sulfite derivatives at high pH but becomes kinetically unstable at elevated temperatures .
  • Caffeic acid: Biodegradable and non-toxic, widely used in food and cosmetics .
  • 4-Amino-3-phenylbutyric acid hydrochloride: Limited environmental data; primarily handled in controlled laboratory settings .

Research Findings and Industrial Relevance

  • Pharmaceutical Synthesis : this compound derivatives are pivotal in statin production. Codexis-developed enzymatic routes achieve scalable yields (>97% purity) .
  • Environmental Impact : The compound’s toxicity and persistence highlight the need for remediation strategies in contaminated water systems .
  • Comparative Utility: While caffeic acid and 4-amino-3-phenylbutyric acid serve diverse sectors (food, cosmetics, pharmacology), this compound remains specialized in high-value pharmaceutical intermediates.

Biological Activity

(S)-4-Chloro-3-hydroxybutyric acid (CHB) is a compound that has garnered attention for its potential biological activities and applications in various fields, particularly in pharmaceuticals and biotechnology. This article explores the biological activity of CHB, focusing on its synthesis, enzymatic interactions, and potential therapeutic implications.

This compound is a chiral compound that can be synthesized through various methods, including enzymatic reduction and microbial fermentation. The synthesis often involves the use of recombinant Escherichia coli expressing specific enzymes that facilitate the conversion of precursors into CHB.

Table 1: Synthesis Methods for this compound

MethodDescriptionYield/Outcome
Enzymatic ReductionUsing carbonyl reductases from Synechocystis sp. to reduce ethyl 4-chloroacetoacetate.High optical purity (>99% ee)
Microbial FermentationUtilizing Enterobacter sp. to convert racemic CHB to (S)-HL through asymmetric dechlorination.Efficient one-pot reaction
Recombinant E. coliEmploying recombinant strains to achieve high yields of (S)-CHB from precursors.Yield up to 36.6 g/l with >99% ee

Enzymatic Interactions

The biological activity of this compound is significantly influenced by its interaction with various enzymes. Studies have shown that CHB can be metabolized by specific hydrolases, which facilitate its conversion into other biologically relevant compounds.

  • CHB Hydrolase : A novel enzyme identified from Enterobacter sp. catalyzes the hydrolysis of CHB, leading to the formation of (S)-3-hydroxy-gamma-butyrolactone (HL) through a series of reactions including dechlorination and lactonization. This process has implications for the production of pharmaceuticals as it allows for the generation of optically pure compounds .
  • Carbonyl Reductases : These enzymes have been characterized for their ability to reduce ketones and aldehydes, demonstrating a broad substrate spectrum and high activity with CHB derivatives . The use of coexpressed glucose dehydrogenase aids in regenerating NADPH, which is crucial for maintaining enzymatic activity during bioconversion processes.

Cytotoxicity and Therapeutic Potential

Research has indicated that this compound exhibits cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy. For instance, studies have demonstrated that CHB can induce oxidative stress in A549 lung cancer cells, leading to increased intracellular reactive oxygen species (ROS) levels and subsequent cell death .

Table 2: Cytotoxic Effects of this compound

Cell LineTreatment ConditionsObserved Effects
A549CHB exposure + H2O2Increased ROS levels, cell viability reduction
Various Cancer CellsDose-dependent exposureInduction of apoptosis via oxidative stress mechanisms

Case Studies

  • Bioconversion Studies : A study demonstrated the efficient bioconversion of ethyl 4-chloroacetoacetate to (S)-CHB using recombinant E. coli. The process yielded high concentrations of (S)-CHB with excellent enantiomeric excess, showcasing its industrial potential .
  • Therapeutic Applications : In vitro studies have highlighted the potential use of CHB as an anticancer agent due to its ability to induce apoptosis in cancer cells through oxidative stress pathways. This suggests that further investigation into its mechanism could lead to new therapeutic strategies against cancer .

Q & A

Q. What are the established synthetic routes for (S)-4-Chloro-3-hydroxybutyric acid in laboratory settings?

this compound can be synthesized via enzymatic or chemical methods. A Rhodococcus erythropolis strain (No. 7) isolated from soil catalyzes the conversion of 4-chloro-3-hydroxybutyronitrile into the target compound under controlled fermentation conditions . For chemical synthesis, ethyl (S)-4-chloro-3-hydroxybutyrate (CAS 10488-69-4) serves as a key intermediate. Its purity and stereochemical integrity should be verified using chiral HPLC or polarimetry, as enantiomeric impurities can affect downstream applications in drug synthesis (e.g., Atorvastatin intermediates) .

Q. How does pH influence the environmental degradation kinetics of this compound?

Environmental degradation of this compound is pH-dependent. At neutral to acidic pH (5–7), spontaneous hydrolysis dominates, yielding non-toxic byproducts. However, at alkaline conditions (pH > 8), sulfate ions react with the compound to form bisulfate and hydrogen sulfate adducts, which may retain residual toxicity. Reaction rates decrease by ~40% when pH increases from 7 to 9, necessitating pH-controlled remediation strategies in contaminated water systems .

Q. What experimental protocols are recommended for characterizing its physical-chemical properties?

Key parameters include:

  • Solubility : Use shake-flask method with HPLC quantification (62 g/L in water at 25°C) .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 136°C, correlating with kinetic instability at elevated temperatures .
  • Stereochemical analysis : Single-crystal X-ray diffraction (WinGX suite) or chiral column chromatography (e.g., Chiralpak AD-H) to confirm enantiomeric purity .

Advanced Research Questions

Q. How can enzymatic synthesis of this compound be optimized for industrial scalability?

Optimize the Rhodococcus erythropolis bioconversion process by:

  • Substrate loading : Maintain 4-chloro-3-hydroxybutyronitrile concentrations below 10 mM to avoid substrate inhibition.
  • Temperature : Operate at 30–35°C, balancing enzyme activity (kcat increases by 1.5×) against thermal denaturation (Tm ~40°C).
  • Cofactor recycling : NADH-dependent reductase activity requires glucose dehydrogenase for cofactor regeneration, improving yield by 60% in fed-batch systems .

Q. What analytical techniques resolve stereochemical inconsistencies in synthetic derivatives?

Contradictions in stereochemical assignments (e.g., ethyl ester derivatives) can be addressed via:

  • Crystallography : Use WinGX for small-molecule single-crystal structure refinement to confirm absolute configuration .
  • NMR spectroscopy : Compare <sup>13</sup>C chemical shifts with density functional theory (DFT)-calculated values for diastereomers.
  • Dynamic kinetic resolution : Monitor enantiomeric excess (ee) via chiral GC-MS under varying reaction conditions .

Q. How do researchers address contradictions in temperature-dependent stability studies?

Discrepancies arise from competing kinetic and thermodynamic effects:

  • Formation rate : Increases with temperature (ΔH‡ = +45 kJ/mol) due to enhanced nucleophilic attack on the chloro group.
  • Degradation rate : Dominates above 50°C (ΔH‡ = +60 kJ/mol), leading to net decomposition. Use Arrhenius plots to model stability thresholds and identify optimal storage conditions (e.g., 4°C, inert atmosphere) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(s)-4-Chloro-3-hydroxybutyric acid
Reactant of Route 2
(s)-4-Chloro-3-hydroxybutyric acid

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